3,5-Dibromo-N-isopropylbenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of two bromine substituents at the 3 and 5 positions on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is C10H11Br2N0, with a molecular weight of approximately 276.56 g/mol. The compound exhibits a complex molecular structure, featuring a benzene ring that is both electron-withdrawing due to the bromine atoms and electron-donating due to the isopropyl group, which can influence its chemical reactivity and stability in various environments .
The presence of bromine atoms in 3,5-dibromo-N-isopropylbenzamide makes it susceptible to various electrophilic aromatic substitution reactions. The electron-withdrawing nature of bromine can direct further substitution at the ortho or para positions relative to itself, while the isopropyl group can stabilize the positive charge in potential intermediates formed during these reactions. Additionally, this compound can participate in nucleophilic acyl substitution reactions due to its amide functionality, where nucleophiles can attack the carbonyl carbon .
Several synthetic routes have been developed for producing 3,5-dibromo-N-isopropylbenzamide. A common method involves:
Alternative methods may involve coupling reactions using pre-synthesized brominated benzene derivatives with N-isopropylamine .
3,5-Dibromo-N-isopropylbenzamide has potential applications in several fields:
The unique properties of this compound make it valuable in research and industrial applications .
Studies on similar compounds have shown that they often engage in significant intermolecular interactions such as hydrogen bonding and π-π stacking due to their aromatic nature. These interactions can be crucial for understanding their behavior in biological systems or materials science applications. For example, research has demonstrated that certain dibromobenzamide derivatives form stable complexes with various biomolecules, which could enhance their efficacy as drug candidates .
Several compounds share structural similarities with 3,5-dibromo-N-isopropylbenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-N-isopropylbenzamide | Bromine at position 3 | Lacks second bromine substituent |
| 2-Amino-3,5-dibromobenzamide | Amino group at position 2 | Contains an amino functional group |
| 4-Bromo-N,N-diethylbenzamide | Bromine at position 4 | Different alkyl substituents on nitrogen |
| 3-Chloro-5-bromo-N-isopropylbenzamide | Chlorine instead of one bromine | Different halogen substitution |
| N,N-Diethyl-3-bromo-4-fluorobenzamide | Fluorine instead of bromine | Contains fluorine which alters electronic properties |
These compounds illustrate the diversity within the benzamide class while highlighting the unique features of 3,5-dibromo-N-isopropylbenzamide, particularly its dual bromination pattern which may enhance certain chemical reactivity and biological activities .
The IUPAC name for this compound is 3,5-dibromo-N-(propan-2-yl)benzamide, reflecting its substitution pattern on the benzene ring and the isopropyl group attached to the amide nitrogen. Its molecular formula, C₁₀H₁₁Br₂NO, corresponds to a molecular weight of 321.01 g/mol . The structural arrangement comprises a benzamide core with bromine atoms at the 3 and 5 positions and an isopropyl substituent on the nitrogen atom (Fig. 1).
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,5-dibromo-N-(propan-2-yl)benzamide | |
| Molecular Formula | C₁₀H₁₁Br₂NO | |
| Molecular Weight | 321.01 g/mol | |
| SMILES | O=C(NC(C)C)C1=CC(Br)=CC(Br)=C1 |
While direct crystallographic data for 3,5-dibromo-N-isopropylbenzamide remains unpublished, analogous brominated benzamides exhibit distinct packing patterns influenced by halogen bonding and van der Waals interactions. For example, 3,5-dibromobenzamide (PubChem CID: 2735937) forms crystalline structures stabilized by N–H···O hydrogen bonds between amide groups and Br···Br contacts . Extrapolating these findings, the isopropyl group in 3,5-dibromo-N-isopropylbenzamide likely introduces steric hindrance, reducing intermolecular hydrogen bonding but enhancing hydrophobic interactions.
Density functional theory (DFT) calculations on similar compounds, such as 4-bromo-N,N-diisopropylbenzamide, reveal that bromine’s electron-withdrawing effect polarizes the benzene ring, increasing electrophilicity at the para position . In 3,5-dibromo-N-isopropylbenzamide, this effect is amplified due to dual bromine substituents, creating a region of high electron density at the 1-position (Fig. 2). The isopropyl group’s electron-donating nature further modulates the amide’s resonance, altering charge distribution across the molecule.
Comparative analysis with structurally similar compounds highlights the impact of substituent positioning on molecular geometry:
The isopropyl group in 3,5-dibromo-N-isopropylbenzamide introduces significant steric bulk compared to the primary amide in 3,5-dibromobenzamide, reducing crystalline symmetry but enhancing solubility in nonpolar solvents.
The most established route to 3,5-dibromo-N-isopropylbenzamide involves the acylation of isopropylamine with 3,5-dibromobenzoyl chloride. This method leverages the high reactivity of acid chlorides, which undergo nucleophilic attack by amines to form amide bonds. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert conditions, with triethylamine or sodium bicarbonate serving as a base to neutralize hydrochloric acid byproducts [2] [3].
Reaction Protocol
Yield Optimization
Table 1: Traditional Acylation Conditions and Outcomes
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 75 |
| Base | Triethylamine | 78 |
| Reaction Time | 12 hours | 82 |
Recent advances in catalytic coupling have enabled direct amidation of 3,5-dibromobenzoic acid with isopropylamine, bypassing acid chloride intermediates. A phosphonium-mediated method using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) generates reactive acyl intermediates in situ [4].
Mechanistic Insights
Advantages
Table 2: Catalytic Coupling Parameters
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| NCPhth/PPh₃ | 25 | 88 |
| Reaction Time | 24 hours | 90 |
Mechanochemical synthesis offers an eco-friendly alternative by eliminating solvents. Ball milling 3,5-dibromobenzoic acid, isopropylamine, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) induces amide formation through mechanical energy [2].
Procedure
Efficiency Metrics
Recrystallization
Crude 3,5-dibromo-N-isopropylbenzamide is purified via recrystallization from ethanol-water (3:1 v/v), achieving >99% purity. Slow cooling at 4°C enhances crystal uniformity [2].
Chromatographic Methods
Yield Loss Mitigation
Table 3: Purification Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 99 | 85 |
| Column Chromatography | 98 | 78 |